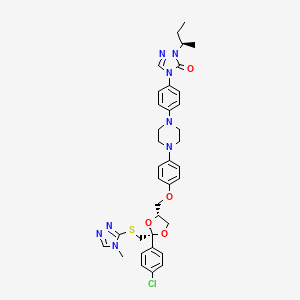
O-Mannopyranosylthreonine
Vue d'ensemble
Description
O-Mannopyranosylthreonine is a bioactive chemical compound known for its significant role in various biochemical processes. It is a glycosylated amino acid, specifically an O-glycosyl-L-threonine, where a mannopyranosyl group is attached to the threonine residue. This compound is of interest due to its involvement in protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Mannopyranosylthreonine typically involves the glycosylation of threonine with a mannopyranosyl donor. One common method is the use of glycosyl donors such as mannopyranosyl trichloroacetimidate in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation processes, where glycosyltransferases catalyze the transfer of mannopyranosyl groups to threonine residues. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: O-Mannopyranosylthreonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the mannopyranosyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of mannopyranosyl ketones or aldehydes.
Reduction: Formation of mannopyranosyl alcohols.
Substitution: Formation of mannopyranosyl ethers or esters.
Applications De Recherche Scientifique
O-Mannopyranosylthreonine has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosylation processes and the effects of glycosylation on protein structure and function.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in developing glycosylated therapeutic proteins with enhanced stability and efficacy.
Industry: Utilized in the production of glycosylated biomolecules for pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of O-Mannopyranosylthreonine involves its incorporation into glycoproteins, where it influences protein folding, stability, and interactions. The mannopyranosyl group can interact with specific receptors or enzymes, modulating various biochemical pathways. For instance, it can affect cell signaling pathways by altering the glycosylation pattern of cell surface receptors .
Comparaison Avec Des Composés Similaires
O-Mannopyranosylserine: Another glycosylated amino acid with a mannopyranosyl group attached to serine.
N-Acetylglucosaminylthreonine: A glycosylated threonine with an N-acetylglucosamine group.
Comparison: O-Mannopyranosylthreonine is unique due to its specific mannopyranosyl group, which imparts distinct biochemical properties compared to other glycosylated amino acids. Its specific interactions with proteins and receptors make it a valuable compound for studying glycosylation effects .
Propriétés
IUPAC Name |
(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-3(5(11)9(16)17)18-10-8(15)7(14)6(13)4(2-12)19-10/h3-8,10,12-15H,2,11H2,1H3,(H,16,17)/t3-,4-,5+,6-,7+,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIKRLNYEAMDOC-RBCVCIGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303157 | |
| Record name | O-α-D-Mannopyranosyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78609-12-8 | |
| Record name | O-α-D-Mannopyranosyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78609-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Mannopyranosylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-α-D-Mannopyranosyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















